![molecular formula C11H11N3OS B1518999 2-[4-(2-Amino-1,3-thiazol-4-yl)phényl]acétamide CAS No. 1049874-22-7](/img/structure/B1518999.png)

2-[4-(2-Amino-1,3-thiazol-4-yl)phényl]acétamide

Vue d'ensemble

Description

2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du thiazole, y compris notre composé d'intérêt, ont été étudiés pour leurs propriétés antimicrobiennes. Ils ont montré une efficacité contre une variété de souches bactériennes et fongiques. Par exemple, certains dérivés du thiazole ont démontré un potentiel antibactérien puissant contre les bactéries à Gram positif comme Staphylococcus epidermidis et les bactéries à Gram négatif comme Pseudomonas aeruginosa . De plus, ces composés ont montré un potentiel antifongique contre des espèces comme Candida glabrata et Candida albicans, certains composés surpassant même les médicaments antifongiques standards .

Propriétés anticancéreuses

Les composés thiazoliques sont également explorés pour leurs activités anticancéreuses. Ils ont été trouvés pour inhiber la croissance de diverses lignées de cellules cancéreuses, y compris les cellules d'adénocarcinome mammaire humain (MCF7) . Les mécanismes d'action comprennent l'intercalation de l'ADN, l'inhibition de cibles enzymatiques comme la kinase EGFR/VGFER, et la perturbation de la polymérisation de la tubuline, entre autres .

Effets antioxydants

Les propriétés antioxydantes des dérivés du thiazole sont remarquables. Ces composés peuvent piéger les radicaux libres, protégeant ainsi les cellules du stress oxydatif. Certains composés thiazoliques synthétisés ont montré une activité antioxydante puissante, ce qui est crucial pour prévenir les maladies liées aux dommages oxydatifs .

Effets anti-inflammatoires et analgésiques

Les dérivés du thiazole auraient des propriétés anti-inflammatoires et analgésiques. Ils peuvent moduler les voies inflammatoires et soulager la douleur, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .

Applications antihypertensives et cardiovasculaires

Les dérivés du thiazole se sont montrés prometteurs dans le traitement de l'hypertension et d'autres affections cardiovasculaires. Ils peuvent agir comme des agents antihypertenseurs en affectant diverses cibles biologiques impliquées dans la régulation de la pression artérielle .

Activité neuroprotectrice et anti-Alzheimer

Certains dérivés du thiazole présentent des effets neuroprotecteurs et ont été étudiés pour leur potentiel dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. Ces composés peuvent inhiber les enzymes ou les voies associées à la progression de ces maladies, offrant une nouvelle voie pour l'intervention thérapeutique .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .

Analyse Biochimique

Biochemical Properties

The nature of these interactions can be influenced by the substituents on the thiazole ring .

Cellular Effects

Thiazole derivatives have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-10(15)5-7-1-3-8(4-2-7)9-6-16-11(13)14-9/h1-4,6H,5H2,(H2,12,15)(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXQRYOWKOZNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

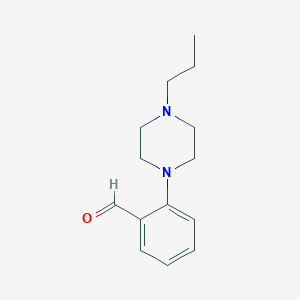

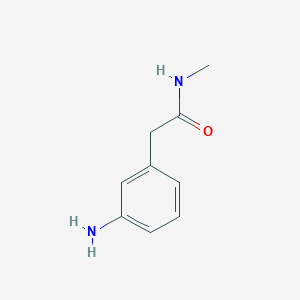

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)

![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)